molecular formula C13H15F4NO B8213051 4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline

4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline

Cat. No.: B8213051
M. Wt: 277.26 g/mol
InChI Key: BRQSRYLQCVHRIF-UHFFFAOYSA-N
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Description

4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of fluorinated anilines. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the aniline ring.

    Pyran Ring Formation: Formation of the tetrahydro-2H-pyran ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Catalytic Fluorination: Using catalysts to introduce fluorine atoms.

    Ring-Closing Reactions: For the formation of the tetrahydro-2H-pyran ring.

    Trifluoromethylation Reactions: Using reagents like trifluoromethyl iodide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation Products: Fluorinated quinones.

    Reduction Products: Fluorinated amines.

    Substitution Products: Various substituted anilines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Biochemical Probes: Used in studying biochemical pathways.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals.

    Diagnostic Agents: Used in imaging and diagnostic techniques.

Industry

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Electronics: Incorporated into materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to effective inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A simpler analog with similar fluorination.

    2-(Trifluoromethyl)aniline: Shares the trifluoromethyl group.

    N-((tetrahydro-2H-pyran-4-yl)methyl)aniline: Contains the pyran ring.

Uniqueness

4-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and tetrahydro-2H-pyran groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-10-1-2-12(11(7-10)13(15,16)17)18-8-9-3-5-19-6-4-9/h1-2,7,9,18H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQSRYLQCVHRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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